molecular formula C24H15ClFN3O2 B2450250 3-(4-chlorophenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866342-46-3

3-(4-chlorophenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2450250
CAS No.: 866342-46-3
M. Wt: 431.85
InChI Key: VHMUICDZYQHWFB-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H15ClFN3O2 and its molecular weight is 431.85. The purity is usually 95%.
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Properties

IUPAC Name

5-(4-chlorophenyl)-8-[(2-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClFN3O2/c25-16-7-5-14(6-8-16)23-18-12-29(11-15-3-1-2-4-19(15)26)20-10-22-21(30-13-31-22)9-17(20)24(18)28-27-23/h1-10,12H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMUICDZYQHWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C4=NN=C(C4=CN3CC5=CC=CC=C5F)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chlorophenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline belongs to a class of pyrazoloquinolines, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, including its anti-inflammatory, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H14ClFN2O2C_{17}H_{14}ClFN_2O_2, with a molecular weight of approximately 332.76 g/mol . The structural features include a chlorophenyl group and a fluorobenzyl moiety, which are crucial for its biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazoloquinolines. This compound has been evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.

  • Mechanism : The inhibition of NO production is mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
  • Results : In vitro assays demonstrated that this compound significantly reduced NO levels with an IC50 value comparable to established anti-inflammatory agents.
CompoundIC50 (μM)Cytotoxicity (%) at 10 μM
This compound0.399%
Control (1400 W)--

2. Anticancer Activity

Pyrazoloquinolines have shown promise in cancer research due to their ability to induce apoptosis in various cancer cell lines.

  • Study Findings : The compound exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways.
  • Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant decrease in cell viability and induction of apoptosis.

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE).

  • Results : It demonstrated moderate inhibitory activity against AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
EnzymeInhibition (%) at 10 μM
AChE45%

Structure-Activity Relationship (SAR)

The biological activities of pyrazoloquinolines can be influenced by structural modifications. The presence of electron-withdrawing groups like chlorine and fluorine enhances their potency.

  • SAR Analysis : Substituents at various positions on the phenyl rings significantly affect the compound's efficacy and selectivity towards specific biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including Suzuki–Miyaura coupling for aryl-aryl bond formation and microwave-assisted cyclization to enhance yield and purity . Key steps:

Substrate preparation : Introduce substituents (e.g., 4-chlorophenyl, 2-fluorobenzyl) via nucleophilic substitution or coupling reactions.

Cyclization : Use microwave irradiation (150–200°C, 30–60 min) in polar aprotic solvents (DMF or DMSO) to form the pyrazoloquinoline core .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling, with Na₂CO₃ as a base .

Q. How is the compound’s structural integrity validated, and what analytical techniques are critical for purity assessment?

  • Structural validation :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, dioxole protons at δ 5.9–6.2 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 486.1) .
    • Purity assessment :
  • HPLC : Reverse-phase C18 column (acetonitrile/water, 0.1% TFA) with UV detection (λ = 254 nm); purity ≥95% .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in pyrazoloquinoline derivatives?

  • Crystallography workflow :

Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., chloroform/methanol).

Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K .

Refinement : SHELXL for structure solution; monitor R-factor (<0.05) and wR2 (<0.15) .

  • Key insights : Bond angles (e.g., dioxole ring C–O–C ~105°) and torsional strain in the fused pyrazoloquinoline system .

Q. What experimental strategies address contradictions in reported biological activity data for this compound?

  • Approach :

Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) to minimize variability .

Dose-response curves : Compare IC₅₀ values under identical conditions (pH 7.4, 37°C, 48h incubation) .

Metabolic stability : Assess liver microsome degradation (human vs. rodent) to explain interspecies discrepancies .

Q. How do reaction conditions influence regioselectivity in the formation of the dioxolo-pyrazoloquinoline scaffold?

  • Critical factors :

  • Acid promotion : Use HCl (1–2 M) to favor dioxole ring formation via electrophilic aromatic substitution .
  • Temperature control : Lower temperatures (0–5°C) reduce side products during cyclization .
  • Catalytic systems : Cu(II) catalysts (e.g., Cu(OTf)₂) enhance regioselectivity in oxidative coupling steps .

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